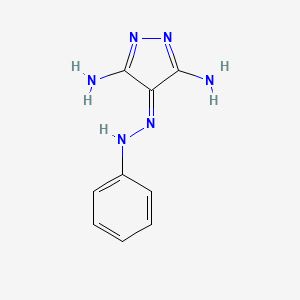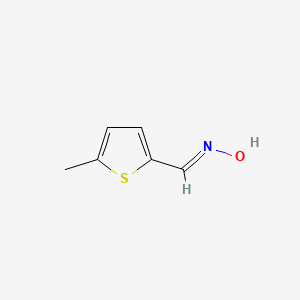![molecular formula C12H9F3N2O3S B7794755 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B7794755.png)
4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a pyridinium ring substituted with a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is reduced to form 3-aminoaniline.
Trifluoromethylation: 3-aminoaniline is then subjected to trifluoromethylation to introduce the trifluoromethyl group, yielding 3-(trifluoromethyl)aniline.
Coupling with Pyridine: The 3-(trifluoromethyl)aniline is coupled with a pyridine derivative under specific conditions to form the desired pyridinium compound.
Sulfonation: Finally, the pyridinium compound is sulfonated to introduce the sulfonate group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the pyridinium ring.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonate group.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the pyridinium and sulfonate groups.
N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is unique due to the combination of the trifluoromethyl, aniline, pyridinium, and sulfonate groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYSCWBQXMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=[NH+]C=C2)S(=O)(=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-48-8 |
Source


|
| Record name | 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)
![2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794682.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B7794688.png)

![(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794722.png)
![(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7794733.png)
![N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B7794743.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794744.png)
![(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7794748.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide](/img/structure/B7794750.png)

![2-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B7794757.png)

